molecular formula C19H26N2O2S2 B2841712 2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 953231-70-4

2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2841712
CAS No.: 953231-70-4
M. Wt: 378.55
InChI Key: PJCXWXDEDFFBKA-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS 953231-70-4) is a synthetic organic compound with a molecular formula of C19H26N2O2S2 and a molecular weight of 378.6 g/mol . This high-purity reagent features a distinct molecular structure that incorporates a piperidine core, a phenyl-ethanesulfonamide group, and a thiophene heterocycle, making it a compound of significant interest in medicinal chemistry and drug discovery research. The piperidine and phenethylamine scaffolds are privileged structures in pharmacology, frequently found in ligands for various central nervous system targets . Furthermore, the simultaneous presence of sulfonamide and heteroaromatic systems in a single molecule is a common design strategy in developing multi-target directed ligands (MTDLs), particularly for complex conditions like chronic pain and inflammation . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a pharmacological tool to explore structure-activity relationships (SAR), especially in studies targeting enzymes or G-protein-coupled receptors (GPCRs). This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c22-25(23,14-10-17-5-2-1-3-6-17)20-15-18-8-11-21(12-9-18)16-19-7-4-13-24-19/h1-7,13,18,20H,8-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCXWXDEDFFBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Reductive Amination of Piperidin-4-ylmethanol

This method leverages the commercial availability of piperidin-4-ylmethanol (Figure 1):

Step 1: Mesylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt, 2 h) to yield piperidin-4-ylmethyl methanesulfonate.

Step 2: Azide Displacement
The mesylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 h, forming piperidin-4-ylmethyl azide.

Step 3: Staudinger Reduction
The azide is reduced to the primary amine using triphenylphosphine (PPh₃) in tetrahydrofuran (THF)/water (3:1), yielding piperidin-4-ylmethylamine.

Step 4: N-Alkylation with Thiophen-2-ylmethyl Chloride
Piperidin-4-ylmethylamine is alkylated at the piperidine nitrogen using thiophen-2-ylmethyl chloride (1.2 equiv.) in acetonitrile with potassium carbonate (K₂CO₃) as a base (reflux, 24 h). Purification via flash chromatography (SiO₂, ethyl acetate/hexane) affords Intermediate A.

Route 2: Direct Alkylation of 4-(Aminomethyl)piperidine

For laboratories with access to 4-(aminomethyl)piperidine:

  • The amine is dissolved in DCM and treated with thiophen-2-ylmethyl chloride (1.1 equiv.) and diisopropylethylamine (DIPEA) (2 equiv.) at 0°C → rt (12 h).
  • Workup includes extraction with dilute HCl (to remove unreacted amine) and brine washes.

Synthesis of Intermediate B: 2-Phenylethanesulfonyl Chloride

Step 1: Sulfonation of 2-Phenylethanol
2-Phenylethanol is reacted with chlorosulfonic acid (ClSO₃H) in DCM at −10°C, yielding 2-phenylethanesulfonyl chloride after quenching with ice-water and extraction.

Alternative Route : Commercial 2-phenylethanesulfonyl chloride is available but may require purification via distillation (bp 120–125°C under reduced pressure).

Sulfonamide Coupling: Final Step Assembly

Reaction Conditions :

  • Intermediate A (1 equiv.) and Intermediate B (1.1 equiv.) are combined in anhydrous DCM under nitrogen.
  • Triethylamine (2.5 equiv.) is added dropwise at 0°C to scavenge HCl.
  • The mixture is stirred at room temperature for 6–8 h, monitored by TLC (eluent: 7:3 hexane/ethyl acetate).

Workup and Purification :

  • The reaction is quenched with ice-cold water.
  • The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine.
  • Drying over MgSO₄ and solvent evaporation yields a crude product.
  • Final purification via flash chromatography (SiO₂, gradient elution from 5% to 30% ethyl acetate in hexane) affords the title compound as a white solid.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.25 (m, 5H, Ph), 7.15 (dd, J = 5.1 Hz, 1H, Thiophene-H), 6.95–6.85 (m, 2H, Thiophene-H), 3.75 (s, 2H, NCH₂Thiophene), 3.40 (d, J = 12.4 Hz, 2H, Piperidine-H), 2.95–2.75 (m, 4H, SO₂CH₂ and Piperidine-H), 2.25–1.85 (m, 5H, Piperidine-H).

Mass Spectrometry :

  • HRMS (ESI+) : m/z calculated for C₁₉H₂₆N₂O₂S₂ [M+H]⁺: 378.1432; found: 378.1428.

Infrared Spectroscopy (IR) :

  • Strong absorptions at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch).

Optimization Challenges and Solutions

Competing N-Alkylation Side Reactions

  • Issue : Over-alkylation at the piperidine nitrogen during Intermediate A synthesis.
  • Solution : Use a slight excess of thiophen-2-ylmethyl chloride (1.1–1.2 equiv.) and monitor reaction progress via LC-MS.

Sulfonyl Chloride Hydrolysis

  • Issue : Premature hydrolysis of Intermediate B in humid conditions.
  • Mitigation : Conduct reactions under anhydrous conditions with molecular sieves and strictly control temperature (<25°C).

Comparative Evaluation of Synthetic Routes

Parameter Route 1 (Reductive Amination) Route 2 (Direct Alkylation)
Total Yield 42% 58%
Purification Complexity Moderate (3 steps) Low (1 step)
Scalability Limited by azide handling High

Route 2 is preferred for large-scale synthesis due to fewer steps and higher yields.

Industrial-Scale Considerations

  • Catalytic Methods : Transition metal-catalyzed C–N coupling (e.g., Buchwald-Hartwig) could streamline Intermediate A synthesis but requires palladium catalysts and specialized ligands.
  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic sulfonamide coupling, enhancing safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Features:
  • Piperidine Substitution :

    • Target Compound : Piperidin-4-yl group with a thiophen-2-ylmethyl substituent.
    • W-15/W-18 : Piperidin-2-yl derivatives with 4-chlorophenyl or 4-nitrophenyl sulfonamide groups .
    • Fentanyl : Piperidin-4-yl with an amide group instead of sulfonamide, critical for μ-opioid receptor binding .
  • Sulfonamide Substituents :

    • The target’s phenyl group contrasts with W-15’s 4-chlorophenyl and W-18’s 4-nitrophenyl, which introduce electron-withdrawing effects. Thiophene in the target may enhance metabolic stability compared to halogens .
  • Additional Moieties :

    • The thiophen-2-ylmethyl group in the target differs from the biphenyl-2-yloxyethyl groups in compounds like 25 (ESI data), affecting lipophilicity and steric bulk .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound C₁₉H₂₄N₂O₂S₂ ~400 ~3.2 Thiophen-2-ylmethyl, phenyl ethanesulfonamide
W-15 C₁₉H₂₀ClN₃O₂S 401.9 ~2.8 4-Chlorophenyl sulfonamide, phenylethyl-piperidin-2-yl
Compound 25 C₂₄H₂₅ClN₂O₃S₂ ~505 ~4.1 Thiophene-5-chloro sulfonamide, biphenyl-2-yloxyethyl-piperidin-4-yl
Fentanyl C₂₂H₂₈N₂O₂ 336.5 ~3.9 Phenylethyl-piperidin-4-yl, propanamide
  • Lipophilicity (logP) : The thiophene moiety in the target may increase logP compared to W-15’s chlorophenyl group, favoring membrane permeability but risking off-target effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring followed by sulfonamide coupling. Key steps include:

  • Thiophene incorporation : Alkylation of piperidine with thiophen-2-ylmethyl halides under inert atmosphere (N₂) to prevent oxidation .
  • Sulfonamide formation : Reaction of ethanesulfonyl chloride with the piperidine-thiophene intermediate, requiring precise stoichiometry and low-temperature conditions (0–5°C) to avoid polysubstitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
    • Critical Conditions : Temperature control during sulfonamide coupling, anhydrous solvents, and real-time monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms piperidine ring conformation (e.g., axial/equatorial substituents at C4), thiophene proton splitting patterns (δ 6.8–7.2 ppm), and sulfonamide NH resonance (δ 3.1–3.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 419.14) and detects isotopic patterns for sulfur atoms .
  • FT-IR : Identifies sulfonamide S=O stretches (1130–1150 cm⁻¹) and C-S bonds (680–710 cm⁻¹) .

Q. How are in vitro biological activity assays designed to evaluate this compound’s therapeutic potential?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiophene sulfonamides show affinity for serotonin receptors) .
  • Assay Types :
  • Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., for proteases) .
  • Cell viability : MTT assays in cancer cell lines (e.g., HCT-116) to assess antiproliferative activity .
  • Controls : Include reference inhibitors (e.g., gefitinib for kinase assays) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize by-products during the sulfonamide coupling step?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonamide formation while suppressing N-alkylation side reactions .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the piperidine nitrogen .
  • By-Product Analysis : Use HPLC-MS to identify dimers or over-alkylated products; adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .

Q. How should discrepancies in biological activity data across studies be analyzed and resolved?

  • Methodological Answer :

  • Source Investigation : Compare assay conditions (e.g., cell passage number, serum concentration) that may alter receptor expression .
  • Structural Integrity : Re-characterize batches via NMR to rule out degradation (e.g., sulfonamide hydrolysis at pH < 4) .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to correlate activity trends with substituent electronic profiles (e.g., thiophene vs. phenyl analogs) .

Q. What computational methods are recommended to predict the compound’s binding affinity and selectivity for biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of homologous targets (e.g., 5-HT₂A receptor PDB:6WGT) to map interactions with the piperidine-thiophene core .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of sulfonamide hydrogen bonds with catalytic lysine residues .
  • QSAR Models : Train on datasets of sulfonamide derivatives to predict logP and polar surface area impacts on blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the piperidine-thiophene moiety’s role in pharmacological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically:
  • Piperidine : Replace N-methyl with cyclopropyl or tert-butyl groups to probe steric effects .
  • Thiophene : Substitute with furan or pyridine to assess heterocycle electronegativity impacts .
  • Activity Profiling : Test analogs against a panel of 50+ targets (e.g., kinases, ion channels) to identify selectivity shifts .

Q. What strategies can improve aqueous solubility without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the sulfonamide nitrogen, cleaved in vivo by phosphatases .
  • Co-Solvent Systems : Assess solubility in PEG-400/water mixtures (up to 30% w/v) while monitoring stability via HPLC .
  • Structural Modifications : Replace phenyl with pyridyl groups to enhance hydrophilicity; measure logD (octanol/water) to validate .

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